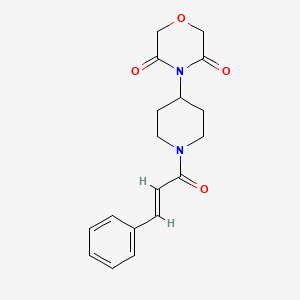![molecular formula C31H33N5O5S B2656474 N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-91-5](/img/structure/B2656474.png)
N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazolines , which are heterocyclic compounds that have a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C31H33N5O5S and it has a molecular weight of 587.7. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, but the specific reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For this compound, specific information about its physical and chemical properties was not found in the available literature.
科学的研究の応用
Synthesis and Biological Activity
Research into quinazoline derivatives and related heterocyclic compounds often focuses on their synthesis and evaluation for biological activities. For instance, the synthesis of imidazoquinolines and quinazolines has been explored for their potential applications in treating various diseases due to their diverse biological activities. Such compounds have been studied for their antitumor, antimicrobial, and anti-inflammatory properties. The structural modification of these compounds, including the introduction of methoxy and amino groups, is a common strategy to enhance their biological efficacy and investigate their mechanism of action in different biological targets (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Antitumor Applications
Several studies have synthesized and tested the biological activities of compounds with similar structural features, particularly focusing on antimicrobial and antitumor activities. For example, novel heterocyclic compounds containing selenium have been synthesized and evaluated for their efficiency in dyeing polyester fibers, as well as for their antioxidant, antitumor, and antimicrobial activities. This highlights the potential of such molecules to serve as bioactive compounds with diverse applications, from materials science to pharmaceuticals (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Drug Development and Synthesis Techniques
The development of new synthetic methodologies for heterocyclic compounds, including quinazolines and imidazoles, is crucial for expanding the repertoire of bioactive molecules. Research into one-pot synthesis techniques, reductive cyclization, and the exploration of novel reagents for constructing complex molecules with potential biological activities is an ongoing area of scientific investigation. Such studies not only contribute to the chemical synthesis field but also provide a foundation for the development of new drugs and materials with improved properties (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Haliwana Banakara Vijaykumar, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O5S/c1-39-16-6-14-32-28(37)19-42-31-35-24-18-21(10-11-22(24)29-34-23-7-4-5-8-25(23)36(29)31)30(38)33-15-13-20-9-12-26(40-2)27(17-20)41-3/h4-5,7-12,17-18H,6,13-16,19H2,1-3H3,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOTZUPNKHGTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=NC5=CC=CC=C5N41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)
![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)
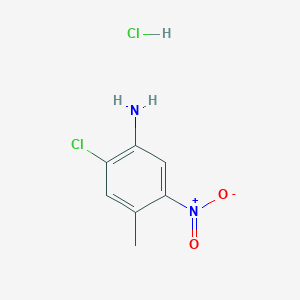
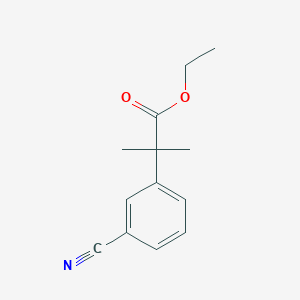

![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)

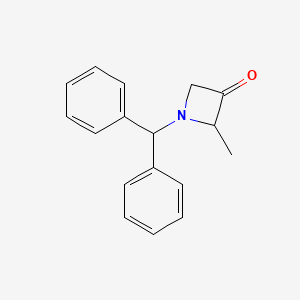
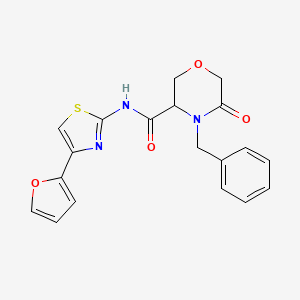
![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)


![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)
